- Effects of alkyl chain length on molecular interactions. II. Complex isomerism in the alkyl p-aminobenzoate-picric acid systemsBulletin of the Chemical Society of Japan, 1987, 60(3), 1171-3,
Cas no 94-12-2 (Propyl 4-Aminobenzoate)

Propyl 4-Aminobenzoate 化学的及び物理的性質
名前と識別子
-
- Propyl 4-aminobenzoate
- Propyl p-Aminobenzoate
- 4-amino-benzoic acid propyl ester
- Keloform P
- n-Propyl 4-aminobenzoate
- n-propyl p-aminobenzoate
- Propaesin
- Propazyl
- Propesin
- Propesine
- Propylcain
- Raythesin
- Risocaine
- 4-Aminobenzoic Acid Propyl Ester
- 4-(Propoxycarbonyl)aniline
- 4-aminobenzoic acid n-propyl ester
- Benzoic acid, 4-amino-, propyl ester
- Benzoic acid, p-amino-, propyl ester
- Risocaine [USAN:INN]
- Risocainum [INN-Latin]
- P-AMINOBENZOIC ACID, PROPYL ESTER
- Risocaina [INN-Spanish]
- Propyl aminobenzoate
- Propyl-p-aminobenzoate
- Benzoic acid, p-amino-, propyl ester (7CI, 8CI)
- Propesin (6CI)
- NSC 23516
- 4-amino-benzoicacipropylester
- keloformp
- NSC-23516
- Oxabiotic, component of
- PS-6053
- Risocaine (USAN)
- SR-01000944537
- CHEMBL2107010
- CAS-94-12-2
- aniline, 4-propoxycarbonyl-
- UNII-5CQ88I59ZI
- Tox21_111984
- DTXCID1026299
- p-Aminobenzoic acid propyl ester
- NCGC00160681-03
- Benzoic acid,4-amino-,propyl ester
- AKOS000120842
- Tox21_111984_1
- STK260141
- MFCD00017111
- DTXSID3046299
- PARA-AMINOBENZOIC ACID PROPYL ESTER
- RISOCAINE [HSDB]
- DB-057472
- 71735-15-4
- InChI=1/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H
- SCHEMBL118038
- 1ST163568
- CS-0013782
- 94-12-2
- NSC23516
- WLN: ZR DVO3
- Oprea1_851203
- HSDB 2198
- n-Propyl-4-aminobenzoate
- Q7336329
- D88238
- SR-01000944537-1
- NCGC00160681-01
- Risocaina
- HY-B1755
- RISOCAINE [USAN]
- p-Aminobenzoesaurepropylester
- 5CQ88I59ZI
- Risocaine [WHO-DD]
- Propylcain; Raythesin
- Risocainum
- Propyl-p-amino benzoate
- D05735
- BRN 1211203
- RISOCAINE [INN]
- NS00040091
- AI3-02759
- EINECS 202-306-1
- AK-918/41018790
- A0274
- Propyl 4-Aminobenzoate
-
- MDL: MFCD00017111
- インチ: 1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
- InChIKey: NBFQYHKHPBMJJV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(N)=CC=1)OCCC
- BRN: 1211203
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.094629
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.1248 (rough estimate)
- ゆうかいてん: 72.0 to 76.0 deg-C
- ふってん: 311.75°C (rough estimate)
- フラッシュポイント: 174.3°C
- 屈折率: 1.4989 (estimate)
- PSA: 52.32000
- LogP: 2.41680
- ようかいせい: 397.9mg/L(25 ºC)
- 酸性度係数(pKa): 2.40±0.10(Predicted)
Propyl 4-Aminobenzoate セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-36/38
- セキュリティの説明: S26-S36
- RTECS番号:DG3090000
-
危険物標識:
- リスク用語:R36/37/38
Propyl 4-Aminobenzoate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Propyl 4-Aminobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16172-10.0g |
propyl 4-aminobenzoate |
94-12-2 | 10.0g |
$339.0 | 2023-02-09 | ||
FUJIFILM | 320-84333-100g |
Propyl p-Aminobenzoate |
94-12-2 | 100g |
JPY 22000 | 2023-09-15 | ||
TRC | P834525-2.5g |
Propyl 4-Aminobenzoate |
94-12-2 | 2.5g |
$ 92.00 | 2023-09-06 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09066-10g |
n-Propyl 4-aminobenzoate, 98% |
94-12-2 | 98% | 10g |
¥847.00 | 2023-03-13 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09066-50g |
n-Propyl 4-aminobenzoate, 98% |
94-12-2 | 98% | 50g |
¥3025.00 | 2023-03-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P10710-25g |
Propyl 4-aminobenzoate |
94-12-2 | 98% | 25g |
¥523.0 | 2024-07-19 | |
abcr | AB178679-50 g |
n-Propyl 4-aminobenzoate, 98%; . |
94-12-2 | 98% | 50 g |
€119.80 | 2023-07-20 | |
TRC | P834525-250mg |
Propyl 4-Aminobenzoate |
94-12-2 | 250mg |
$ 58.00 | 2023-09-06 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160146-5g |
Propyl 4-Aminobenzoate |
94-12-2 | >98.0%(T) | 5g |
¥174.90 | 2023-09-01 | |
Alichem | A019092887-500g |
Propyl 4-aminobenzoate |
94-12-2 | 95% | 500g |
$527.36 | 2023-08-31 |
Propyl 4-Aminobenzoate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoatesJournal of Pharmaceutical Sciences, 1969, 58(11), 1422-3,
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
- Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin AChemical Biology & Drug Design, 2010, 76(1), 25-33,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
- Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenesCollection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763,
ごうせいかいろ 8
- A nano-reactor based on PtNi@metal-organic framework composites loaded with polyoxometalates for hydrogenation-esterification tandem reactionsNanoscale, 2019, 11(7), 3292-3299,
ごうせいかいろ 9
ごうせいかいろ 10
- Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalystsNeftekhimiya, 1998, 38(4), 277-281,
ごうせいかいろ 11
ごうせいかいろ 12
- Zinc-Catalyzed Esterification of N-β-Hydroxyethylamides: Removal of Directing Groups under Mild ConditionsEuropean Journal of Organic Chemistry, 2017, 2017(34), 5010-5014,
ごうせいかいろ 13
- Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC ComplexesOrganometallics, 2017, 36(2), 251-254,
Propyl 4-Aminobenzoate Raw materials
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
- Benzoic acid, 4-nitro-,propyl ester
- sunbrella
- propyl 4-chlorobenzoate
- 4-Nitrobenzoic acid
Propyl 4-Aminobenzoate Preparation Products
Propyl 4-Aminobenzoate 関連文献
-
Phil Liebing,Marcel Kühling,Claudia Swanson,Martin Feneberg,Liane Hilfert,Rüdiger Goldhahn,Tristram Chivers,Frank T. Edelmann Chem. Commun. 2019 55 14965
-
2. 1181. The structure of hunterburnine: X-ray analysis of hunterburnine β-methiodideJ. D. M. Asher,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 6355
-
3. 701. The crystal structure of dichlorobisthioureazincN. R. Kunchur,Mary R. Truter J. Chem. Soc. 1958 3478
-
Ashwani Tyagi,Nagmani,Sreeraj Puravankara Sustainable Energy Fuels 2022 6 550
-
Alizar Ulianas,Lee Yook Heng,Han-Yih Lau,Zamri Ishak,Tan Ling Ling Anal. Methods 2014 6 6369
-
6. Synthesis and characterisation of chelating polycarboxylate ligands capable of forming intermolecular, complementary triple hydrogen bondsStefan Ulvenlund,Alexandra S. Georgopoulou,D. Michael P. Mingos,Ian Baxter,Simon E. Lawrence,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1998 1869
-
7. Reactions of co-ordinated ligands. Part 24. The reaction of bis-(but-2-yne)carbonyl(η-cyclopentadienyl or η5-indenyl)molybdenum tetrafluoroborate with acetonitrile and phosphines; crystal structures of but-2-ynecarbonyl(η5-indenyl)(triethylphosphine)molybdenum tetrafluoroborate and but-2-yne(η5-indenyl)bis(trimethylphosphine)molybdenum tetrafluoroborateStephen R. Allen,Paul K. Baker,Stephen G. Barnes,Michael Green,Lynda Trollope,Ljubica Manojlovi?-Muir,Kenneth W. Muir J. Chem. Soc. Dalton Trans. 1981 873
-
Jing Zhang,Zaozao Chen,Yaoyao Zhang,Xingchi Wang,Jun Ouyang,Jianfeng Zhu,Yuchuan Yan,Xiaowei Sun,Fei Wang,Xiaoran Li,Huan Ye,Shiqi Sun,Qingdong Yu,Jiawei Sun,Jianjun Ge,Qiwei Li,Qianqian Han,Yuepu Pu,Zhongze Gu Lab Chip 2021 21 3804
-
Eduardo Molinos,Simon K. Brayshaw,Gabrielle Kociok-K?hn,Andrew S. Weller Dalton Trans. 2007 4829
-
10. ortho-Effects in the acylation of substituted phenylureas with isocyanates and acetic anhydrideJohn M. Briody,Dyer Narinesingh J. Chem. Soc. Perkin Trans. 2 1977 934
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Propyl 4-Aminobenzoateに関する追加情報
Propyl 4-Aminobenzoate: A Comprehensive Overview
Propyl 4-Aminobenzoate (CAS No. 94-12-2) is a chemical compound that has garnered significant attention in various industries due to its versatile properties and applications. This compound, also known as 4-aminobenzoic acid propyl ester, belongs to the class of benzoates and is widely used in pharmaceuticals, cosmetics, and food additives. Its structure consists of a benzene ring with an amino group (-NH₂) at the para position and a propyl ester group (-O-C₃H₇) attached to the carboxylic acid moiety.
The synthesis of Propyl 4-Aminobenzoate typically involves the esterification of 4-aminobenzoic acid with propanol, often catalyzed by acids such as sulfuric acid or enzymes. This reaction yields a stable ester that is soluble in organic solvents and exhibits mild acidic properties due to the presence of the amino group. The compound's solubility and stability make it suitable for various industrial applications, particularly in formulations where controlled release of active ingredients is desired.
One of the most notable applications of Propyl 4-Aminobenzoate is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of drugs targeting cardiovascular diseases, inflammation, and bacterial infections. Recent studies have highlighted its potential as a precursor for developing anti-inflammatory agents and antimicrobial compounds, owing to its ability to modulate cellular signaling pathways and inhibit bacterial growth.
In the cosmetics sector, Propyl 4-Aminobenzoate is valued for its role as a stabilizer and emulsifier in skincare products. Its ability to enhance product consistency and prevent separation makes it a key ingredient in lotions, creams, and sunscreens. Additionally, research has shown that it can act as a mild skin conditioning agent, improving the texture and appearance of the skin without causing irritation.
The food industry has also embraced Propyl 4-Aminobenzoate as a food additive, particularly as an acidity regulator and flavor enhancer. Its mild acidic taste makes it ideal for balancing flavors in beverages and processed foods. Recent advancements have explored its use in functional foods aimed at improving gut health by promoting beneficial bacterial growth.
From an environmental perspective, Propyl 4-Aminobenzoate has been studied for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid microbial degradation under aerobic conditions, making it a safer alternative to more persistent chemicals in certain applications.
In conclusion, Propyl 4-Aminobenzoate (CAS No. 94-12-2) is a multifaceted compound with diverse applications across various industries. Its chemical stability, solubility, and biocompatibility make it an invaluable ingredient in modern formulations. As scientific research continues to uncover new potentials for this compound, its role in advancing healthcare, cosmetics, and food production is expected to grow significantly.
94-12-2 (Propyl 4-Aminobenzoate) 関連製品
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- 13110-37-7(Pentyl 4-aminobenzoate)
- 40800-65-5(Ethyl 4-amino-3-methylbenzoate)
- 619-45-4(Methyl 4-aminobenzoate)
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